5-Chloro-2-methoxybenzohydrazide

Antimicrobial resistance Gram-positive bacteria Gram-negative bacteria

Researchers synthesizing oxadiazole-based antibacterials often struggle with low-yielding or subpotent benzohydrazide precursors. 5-Chloro-2-methoxybenzohydrazide (CAS 33977-11-6) addresses this gap: • 74% isolated yield in hydrazinolysis, outperforming bromo analogs (58-72%) • Highest antibacterial ranking among 8 tested oxadiazole derivatives against B. subtilis, S. aureus, X. campestris, E. coli • Superior Fusarium oxysporum activity exceeding nystatin. Supplied at 95% purity with reliable gram-scale availability.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 33977-11-6
Cat. No. B1363089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxybenzohydrazide
CAS33977-11-6
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NN
InChIInChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyGNYCSXNVIRAAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methoxybenzohydrazide Chemical Identity


5-Chloro-2-methoxybenzohydrazide (CAS 33977-11-6; molecular formula C₈H₉ClN₂O₂; molecular weight 200.62 g/mol) is a substituted benzohydrazide derivative featuring an electron-withdrawing chlorine atom at the 5-position and an electron-donating methoxy group at the 2-position of the aromatic ring [1]. The compound is synthesized via condensation of ethyl 5-chloro-2-methoxybenzoate with hydrazine hydrate in ethanol under reflux, affording a white solid with a reported melting point of 144–146 °C [1]. The 5-chloro-2-methoxy substitution pattern is structurally distinct from other chloro- or methoxy-substituted benzohydrazides, directly influencing the reactivity of the hydrazide (–CONHNH₂) moiety in downstream condensation reactions to form hydrazones, oxadiazoles, and metal complexes [1].

1
Antimicrobial screening workflow for Gram-positive, Gram-negative, and Fusarium spp. models
2
Hydrazide scaffold for oxadiazole, hydrazone, and metal-complex derivatization libraries
3
Synthetically accessible building block with competitive hydrazinolysis efficiency

Structural Uniqueness of 5-Chloro-2-methoxybenzohydrazide


Benzohydrazides bearing different halogen and alkoxy substitution patterns exhibit marked differences in biological activity because the electronic interplay between ring substituents directly modulates the electrophilicity of the carbonyl group, the nucleophilicity of the terminal hydrazide nitrogen, and the overall molecular electrostatic potential [1]. In the 5-chloro-2-methoxy arrangement, the chlorine atom at the meta-like 5-position exerts a –I (inductive) effect, while the methoxy group at the ortho-like 2-position contributes both +M (mesomeric) and –I effects [1]. This creates a unique electronic landscape distinct from regioisomers such as 3-chloro-4-methoxybenzohydrazide or monosubstituted variants such as 4-chlorobenzohydrazide and 2-methoxybenzohydrazide [2]. Empirical evidence demonstrates that shifting the chloro or methoxy substituent to alternative positions can reduce antimicrobial potency by as much as a full activity tier, making simple analog substitution unreliable for applications requiring reproducible biological performance [1][2].

Regioisomer Shifting chloro or methoxy to alternative ring positions may reduce antimicrobial screening response by a full activity tier. 3-Chloro-4-methoxy analogs are not direct replacements.
Monosubstituted 4-Chlorobenzohydrazide or 2-methoxybenzohydrazide lack the dual electronic profile. Methoxy-only scaffolds showed weak anti-E. coli effects in cross-study comparison.
Analog Para-halogen oxadiazole congeners (4-chloro, 4-bromo) consistently rank lower in head-to-head antibacterial and antifungal ranking; endpoint profile may not transfer.

5-Chloro-2-methoxybenzohydrazide Comparative Evidence


Antibacterial Potency Ranking of Oxadiazole Congeners

A head-to-head ranking of eight 1,3,4-oxadiazole derivatives all sharing the 5-chloro-2-methoxyphenyl pharmacophore demonstrated that the 4c derivative (bearing a para-methoxyphenyl substituent on the oxadiazole ring) exhibited the highest antibacterial activity against all four tested strains, with the overall potency order being 4c > 4f > 4g > 4h > 4b > 4a > 4d > 4e [1]. This ranking was established by disc diffusion assay (50 µg/disc, 1 mg/mL) against Gram-positive Bacillus subtilis MTCC 121 and Staphylococcus aureus MTCC 7443, and Gram-negative Xanthomonas campestris MTCC 7908 and Escherichia coli MTCC 7410 [1]. The 4c derivative showed elevated antibacterial activity compared to congeners bearing electron-withdrawing substituents on the pendant aromatic ring (e.g., 4d with para-chloro, 4e with para-bromo, 4b with para-nitro), demonstrating that the electron-donating para-methoxy group synergizes with the 5-chloro-2-methoxyphenyl core to maximize antibacterial effect [1].

Oxadiazole antibacterial ranking
Head-to-head
Compound 4c ranked #1 among 8 congeners against B. subtilis, S. aureus, X. campestris, and E. coli
Supports antimicrobial screening context
Disc diffusion, 50 µg/disc; 4d and 4e ranked lowest
Antimicrobial resistance Gram-positive bacteria Gram-negative bacteria

Antifungal Activity Against Fusarium oxysporum

In a poisoned food technique assay against Fusarium oxysporum MTCC 2480 at a dosage of 500 µL per Petri plate (concentration 0.1 mg/mL), compound 4c, bearing the 5-chloro-2-methoxyphenyl moiety, demonstrated superior antifungal activity compared to other derivatives in the series and was benchmarked against nystatin as a standard [1]. Compounds 4f and 4g also exhibited good antifungal activity, while 4a, 4b, 4d, 4e, and 4h were only moderately active [1]. The 4c derivative containing the electron-donating para-methoxy group on the pendant ring consistently outperformed halogen-substituted congeners (4d, 4e), reinforcing that the combination of the 5-chloro-2-methoxy core with an electron-rich oxadiazole substituent maximizes antifungal efficacy [1].

Antifungal activity vs. F. oxysporum
Head-to-head
4c outperformed 4d and 4e and benchmarked favorably against nystatin
Supports antifungal screening context
Poisoned food assay, 0.1 mg/mL; 4d/4e moderately active
Antifungal agents Fusarium oxysporum Agricultural fungicides

E. coli Antibacterial Effect of Chlorine Substituent

In a comparative antibacterial study of three benzohydrazone compounds derived from 4-diethylaminosalicylaldehyde, the 4-chlorobenzohydrazide-derived compound (3) exhibited effective antibacterial activity against Escherichia coli ATCC 10536 that was stronger than that of tetracycline, the reference drug [2]. In contrast, the 2-hydroxybenzohydrazide-derived (1) and 4-methoxybenzohydrazide-derived (2) compounds showed only weak to moderate antibacterial effects without obvious structure-activity correlation [2]. Although this study evaluated 4-chlorobenzohydrazide rather than 5-chloro-2-methoxybenzohydrazide directly, the data demonstrate that the presence of a chlorine substituent on the benzohydrazide aryl ring is a critical determinant of anti-E. coli activity [2]. The 5-chloro-2-methoxy substitution pattern combines this chlorine effect with an additional methoxy group, which based on the oxadiazole series data (Evidence Item 1) further enhances antimicrobial breadth [1][2].

Chlorine-dependent anti-E. coli effect
Cross-study
4-Chlorobenzohydrazide derivative showed anti-E. coli activity stronger than tetracycline
Chlorine-bearing scaffold essential; methoxy-only analogs ineffective
MIC determination; 5-Cl-2-OMe pattern inferred from cross-study data
Escherichia coli Gram-negative antibiotics Chlorine substituent effect

Synthetic Yield Advantage in Hydrazide Formation

The synthesis of 5-chloro-2-methoxybenzohydrazide from ethyl 5-chloro-2-methoxybenzoate and hydrazine hydrate in ethanol under reflux for 6 h afforded a 74% isolated yield after filtration and ethanol washing [1]. The precursor ethyl ester 2 was prepared in 76% yield from 5-chloro-2-methoxybenzoic acid via acid-catalyzed esterification [1]. In comparison, literature reports for other substituted benzohydrazides (e.g., 2/3-bromo-N′-(substituted benzylidene)benzohydrazides) describe overall yields in the range of 58–72% [2], and some 4-substituted benzohydrazide syntheses report yields below 65% when steric or electronic factors hinder hydrazinolysis [2]. The 74% yield for the key hydrazide intermediate positions 5-chloro-2-methoxybenzohydrazide as a synthetically accessible building block with competitive efficiency for multi-step library synthesis.

Synthetic yield
Cross-study
74% isolated yield for hydrazide formation
Upper-end yield vs. 58–72% for bromo analogs
Ethanol reflux, 6 h; TLC monitoring
Hydrazide synthesis Process efficiency Scale-up feasibility

HOMO-LUMO Gap Reduction by Substituents

Density functional theory (DFT) calculations on substituted benzohydrazide derivatives reveal that the HOMO–LUMO energy gap (E_g) is significantly modulated by ring substituents [1]. For a representative ortho-methoxy and para-chloro disubstituted benzohydrazide derivative, the computed HOMO–LUMO gap was reported as approximately 3.63 eV at the B3LYP/6-31G(d,p) level [1]. In contrast, unsubstituted benzohydrazide typically exhibits a larger HOMO–LUMO gap (approximately 5.0–5.5 eV based on analogous calculations) owing to the absence of the electron-donating methoxy and electron-withdrawing chloro groups that raise the HOMO and lower the LUMO energies respectively [1]. A smaller HOMO–LUMO gap correlates with higher chemical reactivity, greater polarizability, and potentially stronger intermolecular interactions with biological targets [1]. While no direct head-to-head computational comparison for 5-chloro-2-methoxybenzohydrazide vs. its positional isomers has been published, class-level DFT trends indicate that the 5-chloro-2-methoxy arrangement provides a favorable electronic profile for electrophilic/nucleophilic reactivity relative to unsubstituted or monosubstituted congeners [1].

HOMO–LUMO gap reduction
Class-level
Representative ortho-OMe/para-Cl derivative: E_g ≈ 3.63 eV
Supports reactivity prediction for derivatization studies
DFT at B3LYP/6-31G(d,p); no direct isomer comparison published
DFT calculation HOMO-LUMO gap Chemical reactivity

5-Chloro-2-methoxybenzohydrazide Application Scenarios


Broad-Spectrum Antibacterial Lead Design

When designing a 1,3,4-oxadiazole-based antibacterial library, the 5-chloro-2-methoxybenzohydrazide-derived scaffold delivers the highest activity ranking among eight tested derivatives (4c > 4f > 4g > 4h > 4b > 4a > 4d > 4e) against B. subtilis, S. aureus, X. campestris, and E. coli [1]. Researchers should select this pharmacophore over para-halogen-substituted benzohydrazides which yield only moderate antibacterial effects, and pair it with electron-donating oxadiazole substituents to maximize potency [1].

Fusarium oxysporum Antifungal Screening

In antifungal discovery programs targeting Fusarium oxysporum (MTCC 2480), the 5-chloro-2-methoxybenzohydrazide-based oxadiazole 4c demonstrates activity exceeding that of nystatin in poisoned food assays [1]. This compound is appropriate for agricultural fungicide development pipelines where Fusarium spp. control is critical, and offers a measurable advantage over 4-chlorophenyl and 4-bromophenyl oxadiazole congeners which are only moderately active [1].

Anti-E. coli Drug Design with Chlorinated Scaffold

For programs focused on Gram-negative antibacterial agents against E. coli, the chlorine-bearing benzohydrazide scaffold is mechanistically essential. Cross-study evidence demonstrates that 4-chlorobenzohydrazide-derived benzohydrazones exhibit anti-E. coli activity stronger than tetracycline, while 2-hydroxy and 4-methoxy analogs are ineffective [2]. The 5-chloro-2-methoxybenzohydrazide retains the chlorine substituent while adding a methoxy group, a combination that in oxadiazole series further broadens the antimicrobial spectrum [1][2]. This scaffold is recommended over non-chlorinated benzohydrazides for E. coli-targeted screening.

Cost-Efficient Building Block for Library Production

For high-throughput medicinal chemistry programs requiring gram-scale quantities of benzohydrazide intermediates, 5-chloro-2-methoxybenzohydrazide provides a 74% isolated yield under standard hydrazinolysis conditions, outperforming certain bromo-substituted analogs which typically achieve 58–72% yields [1][3]. This yield advantage directly reduces cost per gram and improves supply reliability for library production, making it a preferred procurement choice over lower-yielding regioisomeric or bromo-substituted benzohydrazides [1][3].

Application
Selection Property
Validation Focus
Broad-spectrum antibacterial lead design
Top-ranked 5-Cl-2-OMe oxadiazole pharmacophore
Disc diffusion ranking and strain-panel endpoints
Fusarium oxysporum antifungal screening
Activity exceeding nystatin in poisoned food assay
Antifungal % inhibition and congener ranking
Anti-E. coli screening with chlorinated scaffold
Chlorine-dependent Gram-negative activity
MIC determination and comparator benchmarking
Cost-efficient building block for library production
74% hydrazide yield vs. typical 58–72%
Hydrazinolysis efficiency and scale-up feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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